Chitintriose

Vue d'ensemble

Description

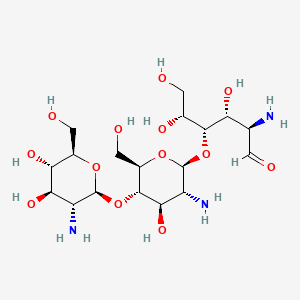

Chitintriose is a trisaccharide composed of three N-acetyl-D-glucosamine units linked by β-1,4-glycosidic bonds It is a derivative of chitin, which is a naturally occurring polymer found in the exoskeletons of arthropods, fungal cell walls, and other biological structures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chitintriose can be synthesized through the enzymatic hydrolysis of chitin using chitinases. Chitinases are enzymes that catalyze the cleavage of β-1,4-glycosidic bonds in chitin, resulting in the formation of chitooligosaccharides, including this compound . The enzymatic hydrolysis process typically involves the use of endochitinases and exochitinases under controlled conditions of pH and temperature to optimize the yield of this compound .

Industrial Production Methods

Industrial production of this compound involves the extraction of chitin from natural sources such as shrimp and crab shells, followed by enzymatic hydrolysis. The process includes deproteinization, demineralization, and deacetylation steps to obtain purified chitin, which is then subjected to enzymatic treatment to produce this compound . The use of microbial chitinases has been explored to enhance the efficiency and yield of this compound production .

Analyse Des Réactions Chimiques

Types of Reactions

Chitintriose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound can be catalyzed by chitinases, resulting in the formation of N-acetyl-D-glucosamine monomers . Oxidation reactions can be carried out using oxidizing agents such as periodate, leading to the formation of dialdehyde derivatives . Reduction reactions can be performed using reducing agents like sodium borohydride to produce reduced chitooligosaccharides .

Common Reagents and Conditions

Hydrolysis: Chitinases, pH 4.5-6.0, temperature 30-50°C.

Oxidation: Periodate, pH 3-5, temperature 20-25°C.

Reduction: Sodium borohydride, pH 7-9, temperature 0-5°C.

Major Products Formed

Hydrolysis: N-acetyl-D-glucosamine.

Oxidation: Dialdehyde derivatives.

Reduction: Reduced chitooligosaccharides.

Applications De Recherche Scientifique

Chitintriose has a wide range of applications in scientific research:

Chemistry: Used as a substrate for studying the activity of chitinases and other glycosidases.

Biology: Investigated for its role in the innate immune response and its potential as an antimicrobial agent.

Medicine: Explored for its potential in drug delivery systems, wound healing, and tissue engineering.

Industry: Utilized in the production of biodegradable materials, agricultural biocontrol agents, and functional foods.

Mécanisme D'action

Chitintriose exerts its effects primarily through its interaction with chitinases and other glycosidases. The hydrolysis of this compound by these enzymes results in the release of N-acetyl-D-glucosamine, which can modulate various biological processes. The molecular targets of this compound include the active sites of chitinases, where it binds and undergoes enzymatic cleavage. The pathways involved in its mechanism of action include the degradation of chitin-containing structures and the activation of immune responses.

Comparaison Avec Des Composés Similaires

Chitintriose is similar to other chitooligosaccharides such as chitobiose and chitotetraose. it is unique in its specific trisaccharide structure, which imparts distinct properties and applications. Compared to chitobiose, this compound has a higher degree of polymerization, making it more effective in certain applications. Chitotetraose, on the other hand, has a longer chain length, which can influence its solubility and biological activity.

List of Similar Compounds

- Chitobiose

- Chitotetraose

- Chitopentaose

- Chitohexaose

Activité Biologique

Chitintriose, a trimeric oligosaccharide derived from chitin, has garnered attention for its biological activity and potential applications in various fields, including medicine and biotechnology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound consists of three N-acetylglucosamine (GlcNAc) units linked by β(1→4) glycosidic bonds. As a component of chitin, which is a major structural polysaccharide in fungi and the exoskeletons of arthropods, this compound plays a significant role in biological interactions, particularly in immune responses and microbial activity.

Biological Activities

1. Immune Modulation

This compound and its derivatives have been shown to stimulate the immune response in mammals. They are recognized as pathogen-associated molecular patterns (PAMPs), triggering innate immune responses. Research indicates that chitinoligosaccharides can activate immune cells such as macrophages and dendritic cells, leading to the production of pro-inflammatory cytokines .

2. Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Studies have demonstrated that it can inhibit the growth of certain bacteria and fungi, potentially due to its ability to interfere with cell wall synthesis . This property makes it a candidate for developing natural antimicrobial agents.

3. Enzymatic Degradation

This compound serves as a substrate for chitinases, enzymes that catalyze the hydrolysis of chitin into smaller oligosaccharides or monomers. The enzymatic breakdown of chitin is crucial for nutrient cycling in ecosystems and has implications in biotechnological applications such as waste management and biofuel production .

Case Studies

-

Chitinase Activity on this compound

A study investigated the binding affinity and enzymatic activity of various chitinases on this compound. It was found that certain variants of Trichoderma harzianum chitinase (Chit42) showed significant binding affinity towards larger chito-oligosaccharides but had limited interaction with this compound itself . This suggests that while larger oligosaccharides are effectively utilized by these enzymes, smaller units like this compound may not serve as optimal substrates. -

Immune Response Activation

A case study explored the effects of chito-oligosaccharides, including this compound, on mouse models. The results indicated that administration of these oligosaccharides led to increased levels of specific cytokines (IL-6 and TNF-α), highlighting their role in modulating immune responses .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35N3O13/c19-5(1-22)11(27)15(6(26)2-23)33-18-10(21)14(30)16(8(4-25)32-18)34-17-9(20)13(29)12(28)7(3-24)31-17/h1,5-18,23-30H,2-4,19-21H2/t5-,6+,7+,8+,9+,10+,11+,12+,13+,14+,15+,16+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAVVSYNWHLVDB-UDAFUQIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC(C(CO)O)C(C(C=O)N)O)CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)N)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319111 | |

| Record name | Chitotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

41708-93-4 | |

| Record name | Chitotriose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41708-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chitotriose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041708934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chitotriose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chitotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.